molecular formula C16H19NO2 B154928 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine CAS No. 36455-21-7

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

Cat. No.: B154928
CAS No.: 36455-21-7
M. Wt: 257.33 g/mol
InChI Key: HGPYIHOTQGSJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine is a phenethylamine derivative featuring a benzyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring. It serves as a critical intermediate in organic synthesis, particularly in the total synthesis of alkaloids such as laurolitsine . The compound is synthesized via LiAlH₄ reduction of its nitro precursor, yielding a primary amine with moderate to high efficiency (50–85% yields) . Its structure is characterized by NMR (¹H and ¹³C) and chromatographic methods, confirming the benzyloxy and methoxy substituents .

Properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPYIHOTQGSJAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383183
Record name 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36455-21-7
Record name 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrovinyl Intermediate Pathway

The most widely documented route begins with 3-hydroxy-4-methoxybenzaldehyde, which undergoes benzylation to form 3-(benzyloxy)-4-methoxybenzaldehyde. Subsequent Henry reaction with nitromethane and ammonium acetate in acetic acid produces 2-(benzyloxy)-1-methoxy-4-((E)-2-nitrovinyl)benzene, a nitrovinyl intermediate. Reduction of this compound using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the target ethanamine derivative.

Key Reaction Conditions:

  • Benzylation: 3-Hydroxy-4-methoxybenzaldehyde, benzyl chloride, potassium carbonate, and potassium iodide in acetonitrile at 82°C for 2 hours (83% yield).

  • Henry Reaction: Nitromethane (4 equivalents), ammonium acetate (1.3 equivalents), and acetic acid at 118°C for 4 hours (89% yield).

  • Nitro Reduction: LiAlH₄ (4 equivalents) in THF at 35°C under nitrogen for 4 hours.

Reductive Amination Approach

An alternative method employs reductive amination of 3-(benzyloxy)-4-methoxybenzaldehyde using sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of ammonium acetate. While this route is shorter, it requires stringent moisture control and achieves lower yields (65–70%) compared to the nitrovinyl pathway.

Critical Reaction Steps and Optimization

Benzylation of Phenolic Substrates

Protection of the phenolic hydroxyl group in 3-hydroxy-4-methoxybenzaldehyde is achieved using benzyl chloride under basic conditions. Potassium carbonate and catalytic potassium iodide in acetonitrile facilitate efficient benzylation, with recrystallization in hexane yielding 83% pure product. Suboptimal stoichiometry of benzyl chloride (less than 1.2 equivalents) reduces yield due to incomplete conversion.

Henry Reaction and Nitrovinyl Formation

The Henry reaction between 3-(benzyloxy)-4-methoxybenzaldehyde and nitromethane is highly exothermic, necessitating controlled addition of nitromethane to prevent side reactions. Excess ammonium acetate (1.3 equivalents) suppresses imine formation, while acetic acid acts as both solvent and catalyst. The reaction’s regioselectivity ensures exclusive formation of the (E)-nitrovinyl isomer, confirmed by ¹H-NMR (δ 7.8 ppm, J = 13.6 Hz).

Nitro-to-Amine Reduction

Reduction of the nitrovinyl intermediate with LiAlH₄ proceeds via a two-step mechanism: initial hydride addition to the nitro group followed by elimination of water to form the amine. Tetrahydrofuran (THF) is preferred over ethers due to its higher boiling point, enabling reactions at 35°C. Quenching with aqueous NaOH and subsequent filtration through Celite® removes aluminum byproducts, simplifying purification.

Purification and Stabilization Strategies

Oxalic Acid Salting Method

A breakthrough in purification involves treating the crude amine with oxalic acid in methanol, forming a stable oxalate salt. This method replaces traditional column chromatography, reducing processing time from 8 hours to 2 hours and increasing yield from 60% to 89%. The salt is characterized by sharp melting points (113–115°C) and minimal residual solvents (<0.1% by GC-MS).

Procedure:

  • Dissolve crude this compound in methanol (15 mL/g).

  • Add anhydrous oxalic acid (1.05 equivalents) at 45°C.

  • Cool to 0°C, filter, and wash with cold ethyl acetate.

Comparative Analysis of Purification Techniques

Method Yield (%) Purity (%) Time (h)
Column Chromatography60958
Oxalic Acid Salting89992

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Scaling the nitrovinyl pathway requires transitioning from batch to continuous flow reactors. Microreactors with residence times of 10–15 minutes achieve 90% conversion in the Henry reaction, compared to 4 hours in batch mode. Pd/C catalysts immobilized on silica gel enable in-line hydrogenation of intermediates, reducing metal leaching to <5 ppm.

Cost-Benefit Analysis of Reagents

Reagent Cost (USD/kg) Environmental Impact
Lithium Aluminum Hydride450High (flammable, water-reactive)
Sodium Triacetoxyborohydride1,200Moderate (moisture-sensitive)
Adam’s Catalyst (PtO₂)3,500Low (recyclable up to 5 times)

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanamine chain results in carboxylic acids, while reduction of nitro groups yields amines.

Scientific Research Applications

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine with key analogs based on structural features, synthesis, pharmacological activity, and applications.

Key Observations :

  • Synthetic Complexity : The benzyloxy group necessitates protective strategies during synthesis, whereas methoxy or ethoxy derivatives are more straightforward to functionalize .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Activities of Related Compounds
Compound Name Reported Activity Mechanism/Target Reference
This compound No direct activity reported Intermediate in alkaloid synthesis
2-(4-Methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinylidene)ethanamine Glucosyltransferase (Gtf) inhibition Inhibits EPS synthesis in Streptococcus mutans biofilms
2-(3,4-Dimethoxyphenyl)ethylamine Potential CNS modulation Structural similarity to dopamine derivatives

Key Observations :

  • Biological Relevance : While the target compound lacks direct pharmacological data, structural analogs with methoxy or nitro groups exhibit significant bioactivity. For example, the Gtf inhibitor in demonstrates 79% reduction in bacterial biofilm viability at 10 µg/mL, highlighting the importance of methoxy and aromatic substitutions .
  • Benzyloxy vs. Methoxy : The benzyloxy group may sterically hinder receptor binding compared to smaller substituents, explaining its primary role as a synthetic intermediate rather than a bioactive molecule .

Biological Activity

2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine, a member of the phenethylamine class, is characterized by its unique structural features, including a benzyloxy group and a methoxy group attached to a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C16H19NO2C_{16}H_{19}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Biological Activities

Research indicates that compounds in the phenethylamine class, including this compound, exhibit a range of biological activities. These activities often involve interactions with various neurotransmitter systems and receptor targets.

While specific mechanisms of action for this compound have not been fully elucidated, studies suggest that it may modulate neurotransmitter systems. Compounds with similar structures have shown potential as:

  • Antidepressants
  • Stimulants
  • Anti-inflammatory agents

The interaction studies involving this compound focus on its binding affinity towards various receptors, which is crucial for understanding its pharmacological potential.

2. Comparative Biological Activity

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
2-(3,4-Dimethoxyphenyl)ethanamineTwo methoxy groups on the phenyl ringPotential antidepressant
3-(Benzyloxy)-4-methoxybenzaldehydeAldehyde instead of amineUsed in organic synthesis
4-MethoxyphenethylamineLacks benzyloxy groupKnown stimulant properties

Case Studies and Research Findings

Recent studies have explored the biological activities associated with compounds related to this compound:

  • Study on Anticancer Properties : Research has indicated that benzofuran derivatives exhibit anti-metastatic effects in hepatocellular carcinoma (HCC). Although not directly related to this compound, these findings suggest potential pathways for further investigation into its anticancer properties. For instance, a compound known as BMBF was shown to suppress cell motility and migration in HCC cells by modulating integrin expression and epithelial–mesenchymal transition (EMT) markers .
  • Neurotransmitter Interaction : Compounds similar to this compound are known to interact with neurotransmitter receptors such as serotonin and dopamine receptors. These interactions are crucial for their antidepressant and stimulant effects.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(3-(benzyloxy)-4-methoxyphenyl)ethanamine, and how can reaction conditions be optimized?

  • The compound is synthesized via condensation reactions (e.g., Bischler-Napieralski reaction) using precursors like 2-(4-(benzyloxy)-3-methoxyphenyl)ethanamine and 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid. Optimization involves controlling temperature (70–90°C), stoichiometry of reagents (1:1.2 molar ratio), and reaction time (12–24 hours) to maximize yield . Reductive methylation with sodium cyanoborohydride or catalytic hydrogenation may further modify the amine group .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

  • 1H/13C-NMR is essential for verifying structural integrity, particularly resolving signals from benzyloxy (δ 5.1–5.3 ppm) and methoxy groups (δ 3.8–3.9 ppm). HPLC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 302.2) and purity (>95%). For ambiguous peaks, 2D NMR (COSY, HSQC) or spiking with authentic standards can clarify assignments .

Q. What purification strategies are effective for isolating this compound from complex mixtures?

  • Oxalic acid salting is a validated post-processing method to precipitate the freebase amine, achieving >90% recovery. Column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves co-eluting impurities .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence the compound’s physicochemical and pharmacological properties?

  • Substituents at the 3-benzyloxy and 4-methoxy positions modulate lipophilicity (logP) and bioavailability. For example, replacing benzyloxy with ethoxy (as in escaline analogs) increases metabolic stability but reduces ABCB1 modulation potency. Computational modeling (e.g., molecular docking with ABCB1) and Hammett σ constants predict electronic effects of substituents .

Q. What experimental designs are recommended for evaluating this compound’s potential as an ABCB1 modulator in multidrug-resistant cancer models?

  • Use calcein-AM assays in ABCB1-overexpressing cell lines (e.g., KB-V1) to quantify efflux inhibition. Dose-response curves (0.1–10 μM) and co-administration with doxorubicin assess chemosensitization. Validate selectivity via cytotoxicity assays in non-resistant lines and ABCB1 knockout models .

Q. How can conflicting data on synthetic yields (e.g., 2.3% vs. literature reports) be systematically addressed?

  • Yield discrepancies often arise from scaling effects or intermediate instability. Design a fractional factorial experiment to test variables: reaction scale (mg to g), inert atmosphere (N2 vs. air), and purification method. Statistical tools (ANOVA) identify critical factors, while in-situ IR monitors reaction progress .

Q. What strategies mitigate challenges in achieving enantiomeric purity for chiral derivatives of this compound?

  • Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) to isolate enantiomers. Chiral HPLC (Chiralpak AD-H column) with polarimetric detection validates enantiomeric excess (>98%). Racemization risks during storage are minimized via low-temperature (-20°C) and inert packaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine
Reactant of Route 2
2-(3-(Benzyloxy)-4-methoxyphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.